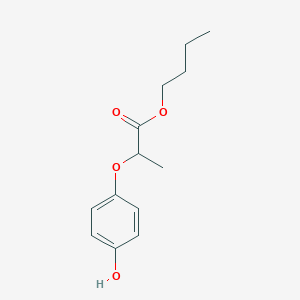

Butyl 2-(4-hydroxyphenoxy)propanoate

Description

Overview of the Phenoxypropanoate Class of Compounds in Chemical Research

The phenoxypropanoate class of compounds, more specifically the aryloxyphenoxypropionates (AOPPs), are a significant group of organic molecules primarily recognized for their herbicidal activity. ruifuchems.com In the realm of chemical research, these compounds are extensively studied for their mode of action, which involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme in grasses. This enzyme is crucial for the biosynthesis of fatty acids, and its inhibition leads to the disruption of cell membrane formation and ultimately plant death.

The research interest in phenoxypropanoates also extends to the field of stereochemistry. Many compounds in this class possess a chiral center, and it has been demonstrated that the herbicidal activity is often stereospecific, with one enantiomer exhibiting significantly higher activity than the other. This has spurred considerable research into the stereoselective synthesis of these molecules to produce enantiomerically pure products, thereby increasing efficacy and reducing the environmental load of less active isomers. researchgate.net

Beyond their agricultural applications, the structural motif of phenoxypropanoates is of interest to medicinal chemists. While not as prominent as their herbicidal use, the phenoxyalkanoic acid scaffold has been explored for other potential biological activities. However, the primary focus of academic and industrial research on this class of compounds remains overwhelmingly in the domain of agrochemicals.

Academic Significance of Butyl 2-(4-hydroxyphenoxy)propanoate as a Research Probe or Model Compound

A thorough review of the scientific literature indicates that this compound is predominantly recognized for its role as a synthetic intermediate. Specifically, its (R)-enantiomer is a crucial precursor for the synthesis of several aryloxyphenoxypropionate herbicides. ruifuchems.com The hydroxyl group on the phenyl ring provides a reactive site for further chemical elaboration, allowing for the attachment of various aryl groups, which is a key step in the synthesis of the final herbicidal products.

Despite its importance as a building block, there is a lack of published academic research that utilizes this compound as a research probe or a model compound for fundamental studies. For instance, there are no readily available studies on its use in kinetic investigations of ester hydrolysis or as a standard for the development of new analytical methodologies. Its academic significance, therefore, appears to be firmly rooted in its utility in synthetic organic chemistry, particularly in the preparation of agrochemicals.

Historical Development of Related Chemical Entities in Scientific Literature

The development of phenoxypropanoates is intrinsically linked to the broader history of synthetic herbicides. The journey began in the 1940s with the discovery of the phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D). These early herbicides were revolutionary for their ability to selectively control broadleaf weeds in cereal crops.

In the decades that followed, research efforts focused on modifying the basic phenoxyalkanoic acid structure to improve selectivity, efficacy, and the spectrum of controlled weeds. A significant advancement was the extension of the carboxylic acid side chain from an acetic acid to a propionic acid moiety, giving rise to the phenoxypropionic acids. This structural change introduced a chiral center, leading to the discovery of the stereospecificity of their herbicidal action.

Further development in the 1970s led to the aryloxyphenoxypropionates (AOPPs), which exhibited excellent activity against grass weeds in broadleaf crops. This was a major breakthrough in weed management. The synthesis of these AOPP herbicides often involves the coupling of a substituted phenol (B47542) with a propionate (B1217596) derivative. This compound emerged as a key intermediate in these synthetic routes, providing the core phenoxypropanoate structure that could be further functionalized. The timeline below highlights key milestones in the development of these related chemical entities.

| Era | Key Development | Example Compounds |

| 1940s | Discovery of phenoxyacetic acid herbicides. | 2,4-Dichlorophenoxyacetic acid (2,4-D) |

| 1950s-1960s | Introduction of phenoxypropionic acid herbicides with a chiral center. | Dichlorprop, Mecoprop |

| 1970s-Present | Development of highly selective aryloxyphenoxypropionate (AOPP) herbicides. | Quizalofop-p-ethyl, Fenoxaprop-p-ethyl (B1329639) |

Current Gaps in Fundamental Academic Understanding Pertaining to this compound

While the synthetic utility of this compound is well-established, there are several areas where fundamental academic understanding appears to be limited, based on the publicly available literature.

A primary gap exists in the exploration of its potential biological activities beyond its role as a precursor to herbicides. There is a lack of research into whether this compound itself or its simple derivatives possess any interesting pharmacological or biological properties. Such studies could potentially open new avenues for the application of this chemical scaffold.

Furthermore, while the synthesis of its enantiomers is performed on an industrial scale, there is a limited amount of academic literature detailing fundamental studies on the optimization of its stereoselective synthesis. In-depth investigations into novel catalytic systems or biocatalytic methods for its enantioselective production could be a fruitful area of academic inquiry. researchgate.net

Finally, the physicochemical properties of this compound have not been extensively characterized in the academic literature. Detailed studies on its solubility in various solvent systems, its stability under different conditions, and its spectroscopic properties would provide a more complete academic profile of this compound. The lack of such fundamental data represents a gap in the comprehensive understanding of this otherwise synthetically important molecule.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butyl 2-(4-hydroxyphenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-3-4-9-16-13(15)10(2)17-12-7-5-11(14)6-8-12/h5-8,10,14H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNXVFDGEQKYAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)OC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis Strategies and Derivatization Approaches for Butyl 2 4 Hydroxyphenoxy Propanoate

Established Synthetic Pathways for the Core Phenoxypropanoate Moiety

The synthesis of Butyl 2-(4-hydroxyphenoxy)propanoate fundamentally involves the construction of two key functional groups: the ester and the ether linkages. The sequence of these bond formations defines the primary synthetic strategies. Typically, the phenoxypropanoate core is first assembled, followed by the incorporation of the butyl group.

Esterification Methodologies for Butyl Group Incorporation

The final step in many synthetic routes to this compound is the esterification of 2-(4-hydroxyphenoxy)propionic acid with n-butanol. The most common method employed is the Fischer-Speier esterification, an acid-catalyzed equilibrium reaction. masterorganicchemistry.com

This process involves treating the carboxylic acid with an excess of n-butanol in the presence of a strong acid catalyst. masterorganicchemistry.com The reaction is driven to completion by removing the water formed, often through azeotropic distillation with a suitable solvent like toluene (B28343).

Key parameters influencing this reaction include the choice of catalyst, the molar ratio of reactants, temperature, and reaction time.

Common Acid Catalysts for Esterification:

| Catalyst | Typical Conditions | Notes |

| Sulfuric Acid (H₂SO₄) | Concentrated H₂SO₄ is added to a mixture of the acid and n-butanol in a solvent like toluene. The mixture is heated to reflux (85-110°C) for several hours. chemicalbook.com | Highly effective and inexpensive, but can lead to side reactions and presents challenges in catalyst removal and waste disposal. researchgate.net |

| Hydrochloric Acid (HCl) | Gaseous HCl is bubbled through the alcohol, or a solution of HCl in an alcohol is used. The reaction can be run in multiple stages to drive the equilibrium towards the product. google.com | A distillable acid, which can be advantageous for purification. A multi-stage process can achieve purities greater than 99%. google.com |

| p-Toluenesulfonic Acid (TsOH) | A solid, organic-soluble acid that is often easier to handle than sulfuric acid. masterorganicchemistry.com | Generally considered a milder catalyst, potentially reducing charring and other side reactions. |

| Solid Acid Catalysts | Heterogeneous catalysts like ion-exchange resins (e.g., Amberlite IR-120) or supported metal oxides (e.g., WO₃/SnO₂) can be used. researchgate.net | Offer significant advantages in terms of catalyst separation (simple filtration), reusability, and reduced corrosion, aligning with green chemistry principles. researchgate.net |

A specific laboratory-scale synthesis involves reacting (R)-2-(4-hydroxyphenoxy)propionic acid with n-butanol (in a 1:1.5 molar ratio) and concentrated sulfuric acid in toluene. The reaction is conducted at 85-90°C for 4 hours, followed by an increase in temperature to 105-108°C to remove water and excess butanol, driving the reaction to completion. chemicalbook.com A multi-stage process using a distillable acid like HCl can also be employed, where the alcohol and catalyst are added in sequential stages to achieve high conversion rates. google.comgoogle.com

Etherification Strategies for the Hydroxyphenoxy Moiety

The formation of the ether bond in the 2-(4-hydroxyphenoxy)propanoate core is typically achieved through a nucleophilic substitution reaction, often a variation of the Williamson ether synthesis. This involves the reaction of a hydroquinone (B1673460) derivative with a molecule containing the propionate (B1217596) moiety that has a suitable leaving group.

A primary challenge in this step is achieving selective mono-etherification of hydroquinone, as di-alkylation is a common side reaction. researchgate.netgoogle.com The reaction strategy is chosen to maximize the yield of the desired monosubstituted product.

Common Etherification Approaches:

Reaction of Hydroquinone with a Halopropionate: In this method, hydroquinone reacts with an alkyl 2-halopropionate (e.g., ethyl 2-bromopropionate) under basic conditions. The base (e.g., sodium hydroxide, potassium carbonate) deprotonates the more acidic phenolic hydroxyl group of hydroquinone, creating a phenoxide ion that acts as the nucleophile. google.com Using a large excess of hydroquinone can favor mono-alkylation.

Reaction of Hydroquinone with a Propionic Acid Derivative: An alternative involves reacting hydroquinone with a 2-halopropionic acid, such as (S)-(-)-2-chloropropionic acid, in the presence of a base like sodium hydroxide. google.com This forms 2-(4-hydroxyphenoxy)propionic acid, which is then esterified in a subsequent step as described previously. This route can suffer from the formation of disubstituted impurities. google.com

Use of Phase-Transfer Catalysis: To improve reaction conditions, phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) or 18-crown-6 (B118740) can be employed. google.comgoogle.com PTCs facilitate the transfer of the phenoxide nucleophile from an aqueous phase to an organic phase containing the alkylating agent, allowing for milder reaction temperatures, shorter reaction times, and improved selectivity. google.comgoogle.com

Alternative Starting Materials: To circumvent the issue of disubstitution with hydroquinone, alternative synthetic routes have been developed. One such method begins with p-nitrophenol, which undergoes substitution with (S)-(-)-2-chloropropionic acid. The nitro group is then reduced to an amino group, which is subsequently converted to a hydroxyl group via a diazotization-hydrolysis reaction. This multi-step process avoids the use of hydroquinone directly, thereby preventing the formation of disubstituted byproducts. google.com

Chiral Synthesis Approaches for Stereoisomers of this compound

The compound possesses a stereocenter at the second carbon of the propanoate chain, meaning it can exist as two enantiomers, (R) and (S). The biological activity of aryloxyphenoxypropionate compounds is often stereospecific, with the (R)-enantiomer typically being the more active form. nih.gov Therefore, stereoselective synthesis is of significant importance.

Strategies for Asymmetric Synthesis:

Chiral Pool Synthesis: This is the most common approach, utilizing enantiomerically pure starting materials. For instance, the synthesis can start directly with commercially available (R)-(+)-2-(4-hydroxyphenoxy)propionic acid, ensuring the final product retains the desired stereochemistry. chemicalbook.comgoogle.com Alternatively, the synthesis can begin with an enantiopure propionic acid derivative. For example, reacting hydroquinone with a derivative of L-lactic acid (which has an S configuration), such as (S)-methyl-2-chloropropionate or methyl (S)-lactate tosylate, can yield the (R)-phenoxypropionic acid via an Sₙ2 reaction that proceeds with inversion of configuration. google.com

Asymmetric Catalysis: While less commonly reported for this specific molecule, asymmetric catalysis represents a powerful tool for establishing chirality. mdpi.com This could involve the asymmetric alkylation of a hydroquinone derivative using a prochiral propionate equivalent in the presence of a chiral catalyst, such as a phase-transfer catalyst modified with a chiral ligand. researchgate.netmdpi.com

Chiral Resolution: A racemic mixture of 2-(4-hydroxyphenoxy)propionic acid or its ester can be synthesized and then separated into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent (e.g., a chiral amine), which can then be separated by crystallization, followed by regeneration of the enantiopure acid. google.com

Advanced Synthetic Methodologies and Improvements for Research-Scale Production

Recent research has focused on optimizing the synthesis of this compound to be more efficient, cost-effective, and environmentally benign, reflecting the broader adoption of green chemistry principles.

Green Chemistry Principles in Synthesis Optimization

The twelve principles of green chemistry provide a framework for improving the sustainability of chemical processes. nih.gov Several of these principles can be directly applied to the synthesis of this compound. jddhs.commdpi.com

Application of Green Chemistry Principles:

| Principle | Application in Synthesis |

| Prevention of Waste | Optimizing reactions to maximize yield and minimize byproducts, such as the disubstituted ether. researchgate.net |

| Atom Economy | Designing synthetic routes that incorporate the maximum amount of starting material into the final product. |

| Use of Safer Solvents and Auxiliaries | Replacing hazardous solvents like toluene with greener alternatives such as cyclohexane, or exploring solvent-free reaction conditions. google.comjddhs.com Water can also be used as a solvent in certain steps, particularly those involving phase-transfer catalysis. mdpi.com |

| Use of Catalysis | Employing catalytic reagents in place of stoichiometric ones is a core aspect of the synthesis (e.g., acid catalysis in esterification). The use of recyclable heterogeneous catalysts further enhances the green profile of the process. nih.govresearchgate.net |

| Energy Efficiency | Utilizing energy-efficient techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.comresearchgate.net |

| Use of Renewable Feedstocks | Exploring biosynthetic routes for key intermediates is a promising green approach. For example, the precursor (R)-2-(4-hydroxyphenoxy)propionic acid can be produced via microbial hydroxylation of (R)-2-phenoxypropionic acid using fungi like Beauveria bassiana. nih.gov |

Catalyst Selection and Reaction Condition Refinement

The efficiency of the synthesis is highly dependent on the choice of catalysts and the optimization of reaction conditions for both the etherification and esterification steps.

Catalyst and Condition Optimization:

Esterification: The shift from traditional mineral acids (H₂SO₄, HCl) to solid acid catalysts is a key area of refinement. researchgate.net Heterogeneous catalysts are easily removed from the reaction mixture, are often reusable, and tend to be less corrosive. jddhs.com Research focuses on developing highly active and stable solid acids that can perform efficiently under mild conditions.

Etherification: For the etherification step, the use of phase-transfer catalysts (PTCs) is a significant improvement. PTCs allow the reaction to proceed under milder conditions (lower temperatures) and can improve the yield and selectivity of mono-alkylation, reducing the formation of the bis-ether byproduct. google.comgoogle.com The selection of the appropriate PTC and solvent system is crucial for optimizing the reaction.

Process Optimization: Techniques such as Central Composite Design (CCD) can be used to systematically optimize various reaction parameters, including temperature, catalyst loading, and reactant concentrations, to maximize the product yield. nih.gov For instance, in the biosynthesis of the precursor acid, factors like glucose and peptone concentration in the culture medium, as well as the addition of H₂O₂, were optimized to more than double the product titer. nih.gov

Design and Synthesis of Chemically Modified Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal and agricultural chemistry for optimizing the properties of a lead compound. For this compound, this involves systematically altering different parts of the molecule—the phenyl ring, the ester's alkyl chain, and the stereocenter—to investigate how these changes affect its performance. nih.govnih.gov The synthesis of these analogues typically builds upon established chemical reactions such as Williamson ether synthesis and esterification. smolecule.comontosight.ai

Modifying the functional groups on the phenyl ring is a key strategy to alter the electronic and steric properties of the molecule. These changes can influence how the compound interacts with its biological target. The synthesis of such analogues often starts with a substituted hydroquinone or a related phenol (B47542), which is then reacted with a propanoate derivative. google.comgoogle.com

Common modifications for SAR studies include:

Halogenation: Introducing halogens (e.g., Chlorine, Bromine) onto the ring can alter the compound's lipophilicity and electronic nature, potentially enhancing its activity. ontosight.ai

Alkylation: Adding small alkyl groups (e.g., methyl, ethyl) can probe the steric requirements of the target binding site.

Other Substituents: Introducing other groups like nitro or amino groups can provide further insights into the electronic and hydrogen-bonding requirements for activity.

Table 1: Examples of Phenyl Ring Modifications for SAR Studies

| Modification Type | Substituent | Position on Ring | Rationale for SAR Study |

|---|---|---|---|

| Halogenation | -Cl, -Br | Ortho, Meta | Investigate impact of electron-withdrawing groups and lipophilicity. |

| Alkylation | -CH₃, -C₂H₅ | Ortho, Meta | Determine steric tolerance of the target's binding pocket. |

| Nitration | -NO₂ | Ortho, Meta | Explore effects of strong electron-withdrawing character. |

| Amination | -NH₂ | Ortho, Meta | Assess the role of hydrogen bond donors and electron-donating groups. |

The ester group is another critical site for modification. Varying the length and branching of the alkyl chain can impact the compound's solubility, stability, and ability to penetrate biological membranes. The synthesis of these analogues is typically achieved through the esterification of 2-(4-hydroxyphenoxy)propanoic acid with different alcohols (e.g., methanol, ethanol, propanol) in the presence of an acid catalyst. google.comgoogle.com

A series of esters can be synthesized to determine the optimal alkyl chain length for activity. This approach allows researchers to fine-tune the pharmacokinetic properties of the molecule.

Table 2: Alkyl Chain Variations of 2-(4-hydroxyphenoxy)propanoates

| Ester Analogue | Alcohol Used | Resulting Alkyl Chain | Purpose of Variation |

|---|---|---|---|

| Methyl Ester | Methanol | -CH₃ | Baseline, simplest ester |

| Ethyl Ester | Ethanol | -CH₂CH₃ | Increase lipophilicity slightly |

| Propyl Ester | Propan-1-ol | -CH₂CH₂CH₃ | Further increase in chain length |

| Isopropyl Ester | Propan-2-ol | -CH(CH₃)₂ | Introduce branching to test steric effects |

| Butyl Ester | Butan-1-ol | -CH₂CH₂CH₂CH₃ | Target compound, reference for comparison |

The second carbon of the propanoate moiety in this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R) and (S). In many biological systems, only one enantiomer is active. For aryloxyphenoxypropionate-type herbicides, the R-isomer is typically the more effective form. nih.gov

Therefore, a crucial aspect of SAR studies is the synthesis of enantiomerically pure analogues. This allows for the evaluation of each stereoisomer's activity separately. The synthesis of specific enantiomers, such as (R)-(+)-2-(4-hydroxyphenoxy)propionic acid, is a key step and often serves as the precursor for creating the final ester products. nih.govchemicalbook.com Methods for achieving this include using chiral starting materials or employing stereoselective synthesis techniques. researchgate.net

Purification and Characterization Techniques for Synthetic Intermediates and Final Product in Research Settings

After synthesis, rigorous purification and characterization are essential to ensure the identity and purity of the final compound and any intermediates. High purity is critical for obtaining reliable data in subsequent biological or chemical assays.

Purification Techniques:

Recrystallization: This is a common method for purifying solid compounds. Crude 2-(4-hydroxyphenoxy)propionic acid esters can be purified by dissolving them in a suitable solvent (such as toluene, hexane, or ethyl acetate) and allowing the pure compound to crystallize upon cooling or addition of a poor solvent. google.com This technique is effective at removing impurities, including by-products like bis-substituted benzene (B151609) derivatives. google.com

Column Chromatography: For more challenging separations or for purifying non-crystalline intermediates, silica (B1680970) gel column chromatography is frequently used. google.com This technique separates compounds based on their differential adsorption to the stationary phase.

Distillation/Vacuum Removal: In multi-stage esterification processes, unreacted alcohol and volatile acid catalysts can be removed in vacuo at elevated temperatures to purify the final ester product without a separate crystallization step. google.com

Characterization Techniques: A combination of spectroscopic and analytical methods is used to confirm the structure and purity of the synthesized compounds.

Table 3: Common Characterization Techniques

| Technique | Purpose | Information Obtained |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms. |

| Mass Spectrometry (MS), including LC-MS | Molecular Weight Determination | Confirms the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation. ambeed.com |

| High-Performance Liquid Chromatography (HPLC) | Purity Analysis | Quantifies the purity of the sample by separating it from any residual starting materials or by-products. ambeed.com |

| Infrared (IR) Spectroscopy | Functional Group Identification | Detects the presence of key functional groups, such as the hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) bonds. |

A comprehensive analysis using these techniques ensures that the synthesized this compound and its analogues are of sufficient purity and have the correct chemical structure for reliable SAR studies. google.com

Advanced Structural Characterization and Spectroscopic Analysis for Research on Butyl 2 4 Hydroxyphenoxy Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional NMR spectra, the carbon-hydrogen framework and the spatial relationships between atoms can be meticulously mapped.

One-Dimensional NMR (¹H, ¹³C) for Backbone Assignments

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in Butyl 2-(4-hydroxyphenoxy)propanoate.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons of the butyl chain, and the methine and methyl protons of the propanoate moiety. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of adjacent functional groups. For instance, the protons on the carbon adjacent to the ester oxygen (O-CH2) would appear at a higher chemical shift (downfield) compared to the terminal methyl group of the butyl chain. pearson.comdocbrown.info The integration of these signals reveals the relative number of protons in each unique environment, and the splitting patterns (e.g., triplets, quartets) provide information about neighboring protons (spin-spin coupling). docbrown.info

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. docbrown.info The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment. Key signals would include the carbonyl carbon of the ester group (typically in the 170-180 ppm range), the aromatic carbons, and the aliphatic carbons of the butyl and propanoate groups. docbrown.info The carbon attached to the phenolic oxygen would also have a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~175 |

| Aromatic CH | ~6.8 - 7.2 | ~115 - 155 |

| O-CH (propanoate) | ~4.5 | ~75 |

| CH3 (propanoate) | ~1.5 (doublet) | ~20 |

| O-CH2 (butyl) | ~4.1 (triplet) | ~65 |

| CH2 (butyl) | ~1.6 (multiplet) | ~30 |

| CH2 (butyl) | ~1.4 (multiplet) | ~19 |

| CH3 (butyl) | ~0.9 (triplet) | ~14 |

| Phenolic OH | Variable, broad | - |

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms and providing insights into the three-dimensional structure of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of adjacent proton networks. For this compound, COSY would confirm the connectivity within the butyl chain (CH3-CH2-CH2-CH2) and the propanoate fragment (CH3-CH). libretexts.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for definitively assigning the carbon signals based on their attached protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, it would show a correlation between the protons of the O-CH2 group of the butyl chain and the carbonyl carbon of the ester. libretexts.orgnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. NOESY is valuable for determining the preferred conformation of the molecule in solution. ipb.pt

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This precision allows for the determination of the elemental formula of this compound, which is C13H18O4, with a monoisotopic mass of approximately 238.1205 g/mol . uni.lu This technique is essential for confirming the identity of the compound and distinguishing it from isomers.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Fingerprinting

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation. nationalmaglab.orgwikipedia.org The resulting fragment ions (product ions) are then analyzed to create a fragmentation spectrum. This spectrum serves as a "fingerprint" for the molecule, providing valuable structural information. nationalmaglab.org

Key fragmentation pathways for esters often involve cleavage of the bonds adjacent to the carbonyl group. libretexts.orgnih.gov For this compound, expected fragmentations could include the loss of the butoxy group or the butyl group, as well as cleavages within the phenoxypropanoate moiety. nih.govtandfonline.com The fragmentation of the aromatic ring and the phenolic group can also provide characteristic ions. libretexts.orgyoutube.com

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z of Fragment Ion | Possible Structure/Loss |

| 181 | [M - C4H9O]⁺ (Loss of butoxy radical) |

| 165 | [M - C4H9O2]⁺ (Loss of butoxycarbonyl radical) |

| 109 | [HOC6H4O]⁺ (Hydroxyphenoxy fragment) |

| 73 | [C4H9O]⁺ (Butoxy fragment) |

| 57 | [C4H9]⁺ (Butyl fragment) |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups:

Phenolic O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group. libretexts.orgdocbrown.info

C-H stretches (aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

C=O stretch (ester): A very strong and sharp absorption band around 1735-1750 cm⁻¹, characteristic of a saturated ester. libretexts.org

C=C stretches (aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region. docbrown.info

C-O stretches (ester and ether): Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹. Phenyl alkyl ethers often show two distinct bands. pressbooks.pubyoutube.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Phenolic O-H | 3200 - 3600 | Strong, Broad |

| Aliphatic C-H | 2850 - 2960 | Strong |

| Ester C=O | 1735 - 1750 | Strong, Sharp |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

| Ether/Ester C-O | 1000 - 1300 | Strong |

X-ray Crystallography for Solid-State Structural Determination (if crystalline forms are available)

X-ray crystallography is a definitive technique for determining the precise arrangement of atoms within a crystalline solid. Should this compound be successfully crystallized, this method could provide a wealth of information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined with high precision.

For this compound, X-ray crystallography would be instrumental in:

Confirming the molecular connectivity: Unambiguously verifying the covalent bonding framework of the molecule.

Analyzing intermolecular interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonding (involving the hydroxyl group) and van der Waals forces, which govern the packing of molecules in the crystal lattice.

While a crystal structure for this compound is not publicly available, a hypothetical data table below illustrates the type of crystallographic information that would be obtained.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1285 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.23 |

| R-factor | 0.045 |

This table is for illustrative purposes only and does not represent actual experimental data.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment and Conformational Studies

This compound possesses a chiral center at the C2 position of the propanoate moiety, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-Butyl 2-(4-hydroxyphenoxy)propanoate and (S)-Butyl 2-(4-hydroxyphenoxy)propanoate. The stereochemistry at this center is known to be a critical determinant of the biological activity in the aryloxyphenoxypropionate class of herbicides.

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for studying chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. An achiral molecule will not exhibit a CD signal, while enantiomers will produce mirror-image CD spectra.

The application of CD spectroscopy to this compound would be invaluable for:

Stereochemical Assignment: By comparing the experimental CD spectrum of a sample to that of a known standard or to theoretical predictions from quantum chemical calculations, the absolute configuration (R or S) of the chiral center can be determined.

Conformational Studies: The CD spectrum is highly sensitive to the conformation of the molecule. By analyzing the sign and intensity of the Cotton effects (the peaks in a CD spectrum), information about the preferred solution-state conformation of the molecule can be inferred. This is particularly useful for understanding the spatial relationship between the chromophores (the light-absorbing parts of the molecule, such as the phenyl ring) and the chiral center.

Enantiomeric Purity: CD spectroscopy can also be used as a sensitive method to determine the enantiomeric excess (ee) of a sample, which is a measure of the relative amounts of the two enantiomers.

A hypothetical CD spectroscopic data table for the (R)- and (S)-enantiomers of this compound is presented below to illustrate the expected results.

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| (R) | 280 | +5000 |

| (R) | 230 | -8000 |

| (S) | 280 | -5000 |

| (S) | 230 | +8000 |

This table is for illustrative purposes only and does not represent actual experimental data. The signs of the molar ellipticity would be opposite for the two enantiomers, providing a clear distinction between them.

Computational and Theoretical Investigations of Molecular Behavior of Butyl 2 4 Hydroxyphenoxy Propanoate

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental in predicting the intrinsic properties of a molecule based on the principles of quantum theory. nih.gov These methods provide a detailed description of the electronic distribution and energy states, which are crucial for understanding molecular stability and reactivity.

Density Functional Theory (DFT) for Molecular Orbitals and Electrostatic Potentials

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com By focusing on the electron density, DFT can accurately predict various molecular properties. For Butyl 2-(4-hydroxyphenoxy)propanoate, DFT calculations can elucidate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and ester groups, indicating regions susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms, particularly the hydroxyl proton.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 2.8 D | Measure of the molecule's overall polarity |

Conformational Analysis using Ab Initio and Semi-Empirical Methods

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound can be performed using a hierarchy of quantum mechanical methods, including ab initio and semi-empirical calculations. nih.gov Ab initio methods, such as Hartree-Fock, are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify the calculations, making them faster for larger molecules. researchgate.net

These analyses involve rotating the molecule around its single bonds to identify the most stable, low-energy conformations. For this compound, key dihedral angles to investigate would be those around the ether linkage and the ester group. The results of such an analysis would provide a potential energy surface, indicating the energetically favorable conformations that the molecule is likely to adopt in a biological system.

Molecular Docking Simulations for Prediction of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in identifying potential biological targets for a ligand and understanding its binding mechanism at the molecular level.

Identification of Putative Biological Targets Based on Structural Homology

This compound belongs to the aryloxyphenoxypropionate class of compounds. Many compounds in this class are known to be herbicides that target the enzyme acetyl-CoA carboxylase (ACCase). mdpi.comresearchgate.net ACCase is a crucial enzyme in the biosynthesis of fatty acids in plants. researchgate.net Therefore, it is a primary putative biological target for this compound. Molecular docking simulations would typically be performed against the crystal structure of ACCase to investigate this hypothesis. Other potential targets could be identified through structural homology searches, comparing the structure of this compound to known ligands of other proteins.

Analysis of Binding Modes and Interaction Energies with Receptor Models

Once a biological target is identified, molecular docking simulations can predict the binding mode of this compound within the active site of the receptor. These simulations generate a series of possible binding poses, which are then scored based on their predicted binding affinity. The analysis of the best-scoring poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov

For instance, the hydroxyl group of this compound could act as a hydrogen bond donor or acceptor, while the aromatic rings could engage in pi-pi stacking or hydrophobic interactions with the amino acid residues in the active site of ACCase. The binding energy, typically expressed in kcal/mol, provides a quantitative estimate of the binding affinity.

Table 2: Illustrative Molecular Docking Results of this compound with Acetyl-CoA Carboxylase (ACCase)

| Binding Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| 1 | -8.2 | Ile174, Trp221, Leu229 | Hydrophobic interactions |

| 2 | -7.9 | Ser128, Asn254 | Hydrogen bonds |

| 3 | -7.5 | Phe230 | Pi-pi stacking |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Target Complexes

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com MD simulations are crucial for assessing the stability of the docked complex and for understanding the conformational changes that may occur upon ligand binding.

An MD simulation of the this compound-ACCase complex would involve placing the docked structure in a simulated physiological environment (a box of water molecules and ions) and then calculating the forces between atoms and their subsequent motions over a period of nanoseconds to microseconds. The trajectory of the simulation provides valuable information on the stability of the binding pose, the flexibility of the ligand and the protein, and the persistence of key intermolecular interactions.

Analysis of the MD trajectory can include the calculation of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms to assess the stability of the complex. A stable complex would exhibit a low and converging RMSD value over the simulation time. Furthermore, the root-mean-square fluctuation (RMSF) of individual residues can identify flexible regions of the protein that may be important for ligand binding and function.

Exploration of Conformational Ensembles in Solution

The flexibility of this compound, particularly around its ester linkage and the ether bond connecting the phenyl ring to the propanoate moiety, gives rise to a multitude of possible three-dimensional shapes, or conformations. Understanding this conformational landscape is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a biological target. Computational methods, primarily Molecular Dynamics (MD) simulations, are employed to explore the conformational ensembles of this molecule in a solution environment. mdpi.comnih.gov

MD simulations model the molecule and its surrounding solvent atoms over time, calculating the forces between atoms and their subsequent motions. This allows researchers to observe how the molecule folds, rotates, and flexes in a realistic environment. The simulations can identify the most stable, low-energy conformations and the energy barriers between them. Key areas of conformational freedom in this compound include the rotation around the butyl chain's C-C bonds and the dihedral angles of the propanoate linker. By analyzing the trajectory of an MD simulation, a representative ensemble of conformations that the molecule is likely to adopt in solution can be generated.

Below is a table representing the key dihedral angles typically analyzed in the conformational study of this compound.

| Dihedral Angle | Description | Potential Conformations |

| τ1 (C-O-C-C) | Rotation around the ether linkage between the phenyl ring and the propanoate group. | Defines the orientation of the propanoate group relative to the aromatic ring. |

| τ2 (O=C-O-C) | Rotation around the ester bond. | Influences the overall shape and accessibility of the carbonyl group. |

| τ3, τ4, τ5 (C-C-C-C) | Rotations within the butyl chain. | Determines the extension and folding of the alkyl tail, impacting lipophilicity. |

Characterization of Binding Site Dynamics and Solvent Effects

Once a molecule like this compound interacts with a biological target, such as an enzyme's active site, the dynamics of this interaction are complex. Both the ligand and the protein are flexible, and surrounding solvent molecules, typically water, play a critical role. MD simulations are again the primary tool for characterizing these dynamics. mdpi.com

Simulations of the molecule docked into a binding site can reveal the stability of the binding pose, the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that maintain the complex, and how these interactions fluctuate over time. For this compound, the hydroxyl group on the phenyl ring can act as a hydrogen bond donor or acceptor, while the aromatic ring can engage in π-stacking interactions. The ester group's carbonyl oxygen is a potential hydrogen bond acceptor.

The following table outlines the types of interactions and dynamic properties analyzed in such simulations.

| Interaction / Property | Description | Relevance to this compound |

| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | The phenolic -OH and ester C=O groups are key hydrogen bonding sites. |

| Hydrophobic Contacts | Interactions between nonpolar regions of the ligand and protein. | The butyl chain and phenyl ring contribute to hydrophobic binding. |

| Water Dynamics | Behavior of water molecules within and around the binding site. | Water can mediate binding or be displaced, impacting binding entropy and enthalpy. |

| RMSF (Root Mean Square Fluctuation) | A measure of the average atomic displacement. | Indicates the flexibility of different parts of the ligand and protein upon binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting In Vitro Biological Activities of Analogues

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uniroma1.it This approach is invaluable for predicting the activity of new, unsynthesized analogues and for understanding which molecular features are most important for activity.

Derivation of Molecular Descriptors

The first step in QSAR is to numerically represent the chemical structure using "molecular descriptors." mdpi.com These are calculated properties that capture different aspects of a molecule's physicochemical characteristics. For a series of analogues of this compound, a wide range of descriptors would be calculated to build a robust model. These descriptors fall into several categories.

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (which describe molecular branching and shape), counts of functional groups, and physicochemical properties like the logarithm of the octanol-water partition coefficient (logP) and topological polar surface area (TPSA). mdpi.com

3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular volume, surface area, and fields describing steric, electrostatic, and hydrophobic properties (as used in CoMFA or CoMSIA). nih.gov

The table below provides examples of descriptors that would be derived for QSAR analysis of analogues.

| Descriptor Class | Example Descriptor | Information Encoded |

| Physicochemical | SlogP | Hydrophobicity and membrane permeability. |

| Electronic | Dipole Moment | Polarity and distribution of charge in the molecule. |

| Topological | Kier Shape Indices | Molecular size, shape, and complexity. |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability and reactivity. |

| 3D-Field Based | Steric Fields (CoMFA) | Shape and volume of the molecule in 3D space. |

Statistical Validation of QSAR Models Against Experimental In Vitro Data

Developing a QSAR model is not enough; it must be rigorously validated to ensure it is statistically sound and has genuine predictive power, rather than being a result of chance correlation. derpharmachemica.com Validation is a multi-step process involving both internal and external methods. nih.gov

Internal Validation: This process assesses the robustness and stability of the model using the training set data from which it was built. The most common method is cross-validation, particularly the leave-one-out (LOO) technique. In LOO cross-validation, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound, and the resulting cross-validated correlation coefficient (q²) is calculated. A high q² (typically > 0.5) indicates good internal predictivity. researchgate.net

External Validation: This is the ultimate test of a model's predictive ability. mdpi.com The initial dataset is split into a training set (used to build the model) and a test set (which is kept aside and not used in model development). The finalized model is then used to predict the activity of the test set compounds. The predictive ability is assessed by the predictive r² (r²_pred), which measures the correlation between the predicted and actual activities for the test set. An r²_pred value greater than 0.6 is generally considered indicative of a model with good predictive power. uniroma1.it

Key statistical metrics for QSAR model validation are summarized in the table below.

| Parameter | Description | Acceptable Value |

| r² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | > 0.6 |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 |

| r²_pred (External validation r²) | Measures the model's ability to predict an external test set. | > 0.6 |

| RMSE (Root Mean Square Error) | Represents the deviation between predicted and observed values. | As low as possible |

In Silico Prediction of Biotransformation Pathways in Non-Human Systems

In silico (computer-based) tools are increasingly used to predict how a chemical will be metabolized or transformed within a biological system. For this compound, which is structurally related to aryloxyphenoxypropionate herbicides like fenoxaprop-p-ethyl (B1329639), these predictions are particularly relevant for understanding its environmental fate and behavior in non-human systems like plants and microorganisms. researchgate.netmdpi.com

Metabolism prediction software uses two main approaches: knowledge-based systems and machine learning models. nsf.gov Knowledge-based systems contain databases of known biotransformation reactions and rules, often categorized by the enzyme families responsible (e.g., Cytochrome P450s, Glutathione (B108866) S-transferases). When a new molecule's structure is input, the software identifies recognizable functional groups and applies the relevant transformation rules to predict potential metabolites. Machine learning models are trained on large datasets of metabolic reactions to predict the most likely sites of metabolism on a molecule. nih.gov

For this compound, key predicted biotransformation pathways in plants or soil microbes would likely include:

Ester Hydrolysis: Cleavage of the butyl ester to form the corresponding carboxylic acid, 2-(4-hydroxyphenoxy)propanoic acid, and butanol. This is often a rapid primary detoxification step.

Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic ring, typically catalyzed by Cytochrome P450 monooxygenases.

Conjugation: The resulting acid or hydroxylated metabolites can be conjugated with endogenous molecules like glucose (in plants) or glutathione to increase water solubility and facilitate sequestration or excretion. researchgate.net

The following table summarizes likely biotransformation reactions for this compound in non-human systems.

| Reaction Type | Description | Probable Metabolite Structure |

| Ester Hydrolysis | Cleavage of the ester bond. | 2-(4-hydroxyphenoxy)propanoic acid |

| Aromatic Hydroxylation | Addition of an -OH group to the phenyl ring. | Butyl 2-(dihydroxy-phenoxy)propanoate |

| Ether Cleavage | Cleavage of the ether linkage. | Hydroquinone (B1673460) and Butyl 2-hydroxypropanoate |

| Glucose Conjugation | Attachment of a glucose molecule, typically to a hydroxyl group. | Glucoside of the parent compound or its metabolites. |

| Glutathione Conjugation | Attachment of glutathione, often following hydroxylation. | Glutathione adduct of an oxidized intermediate. |

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research data for the compound this compound. The existing body of research predominantly focuses on its parent acid, 2-(4-hydroxyphenoxy)propanoic acid (fenoprop), and its methyl ester.

Consequently, the detailed mechanistic and quantitative data required to populate the requested article sections—including in vitro binding affinities, receptor occupancy studies, and enzyme inhibition kinetics—are not available in publicly accessible scientific databases and literature.

Generating an article with the specified level of detail and scientific accuracy is not feasible without foundational research on this specific compound. Any attempt to do so would involve extrapolation from related but distinct chemical entities, which would compromise the scientific integrity and specificity of the report.

Therefore, we are unable to provide the requested article on this compound at this time due to the lack of primary research data.

Mechanistic Elucidation of Biological Interactions of Butyl 2 4 Hydroxyphenoxy Propanoate: Insights from in Vitro and Preclinical Models

Enzyme Kinetics and Inhibition Studies

Allosteric Modulation of Enzyme Activity in Cell-Free Systems

There is currently no publicly available research on the allosteric modulation of enzyme activity by Butyl 2-(4-hydroxyphenoxy)propanoate in cell-free systems. To investigate this, researchers would typically employ enzyme kinetic assays. These assays would measure the catalytic rate of a purified enzyme in the presence of its substrate and varying concentrations of this compound. By analyzing changes in kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax), it could be determined if the compound acts as an allosteric modulator. A significant change in Vmax without a corresponding change in Km would suggest non-competitive or allosteric inhibition. Further biophysical techniques, such as isothermal titration calorimetry or surface plasmon resonance, could confirm direct binding to a site distinct from the active site.

Cellular Pathway Modulation and Signaling Events in Non-Human Cell Lines

No studies were found that have investigated the effects of this compound on cellular pathways or signaling events in any non-human cell lines.

Information regarding the impact of this compound on global gene expression is not available. A typical study to generate such data would involve treating a non-human cell line with the compound and then performing RNA-sequencing (RNA-Seq) to compare the transcriptome of the treated cells to untreated controls. This would reveal which genes are up- or down-regulated. Quantitative real-time polymerase chain reaction (qRT-PCR) could then be used to validate the expression changes of specific genes of interest identified from the RNA-Seq data.

There is no available data on how this compound affects protein expression or post-translational modifications. To address this, researchers would utilize techniques like Western blotting to measure the levels of specific proteins in cell lysates after treatment with the compound. For a broader view, proteomic approaches, such as mass spectrometry-based phosphoproteomics, would be necessary to identify changes in protein phosphorylation, which is a key post-translational modification in cellular signaling.

The effect of this compound on second messenger systems, such as cyclic AMP (cAMP) and intracellular calcium (Ca²⁺), has not been reported. Investigating this would involve using specific assays to measure the levels of these second messengers within cells following exposure to the compound. For instance, enzyme-linked immunosorbent assays (ELISAs) or fluorescence-based sensors could be used to quantify changes in cAMP and Ca²⁺ concentrations, respectively.

Subcellular Localization and Intracellular Dynamics in Cultured Cells

There are no published studies on the subcellular localization of this compound.

To determine the cellular distribution of this compound, it would first be necessary to synthesize a fluorescently labeled version of the compound. This labeled compound could then be introduced to cultured cells, and its localization could be visualized using fluorescence microscopy. Co-localization studies with fluorescent markers for specific organelles (e.g., mitochondria, endoplasmic reticulum, nucleus) would provide more detailed information about its intracellular distribution and potential sites of action.

Organelle-Specific Accumulation and Trafficking Mechanisms

Detailed studies elucidating the organelle-specific accumulation and intracellular trafficking pathways of this compound are not extensively available in current scientific literature. The physicochemical properties of a compound, such as its lipophilicity and charge, typically govern its ability to cross cellular and organellar membranes. Generally, lipophilic compounds may accumulate in lipid-rich environments like the endoplasmic reticulum and mitochondrial membranes. However, without specific experimental data from techniques such as fluorescence microscopy using labeled compounds or subcellular fractionation followed by quantitative analysis, the precise subcellular localization of this compound remains speculative. The mechanisms of its intracellular movement, whether through passive diffusion or active transport via specific protein carriers, are also yet to be determined. nih.govnih.gov

Membrane Permeability and Transport Mechanism Studies in In Vitro Cell Monolayer Models

The permeability of this compound across biological membranes is a critical factor for its biological activity. In vitro models utilizing cell monolayers, such as Caco-2 (human colorectal adenocarcinoma cells) and Madin-Darby Canine Kidney (MDCK) cells, are standard tools for assessing the intestinal and blood-brain barrier permeability of compounds, respectively. nih.govnih.govnih.gov These models allow for the calculation of an apparent permeability coefficient (Papp), which quantifies the rate of passage of a substance across the cell monolayer.

A high Papp value generally suggests good membrane permeability and potential for oral absorption. researchgate.netwur.nl The transport mechanism can be further investigated by assessing permeability in both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. A significant difference in these values, with a B-to-A Papp being higher, often indicates the involvement of active efflux transporters like P-glycoprotein (P-gp). researchgate.netresearchgate.net Specific studies quantifying the Papp value for this compound and identifying its potential interaction with membrane transporters are not readily found in the published literature.

Interactive Data Table: Representative Permeability Data for Reference Compounds in Caco-2 Cells

Effects on Specific Cellular Processes in Preclinical In Vitro and Ex Vivo Models

Cellular Viability and Proliferation in Non-Human Cell Lines

The effect of this compound on the viability and proliferation of non-human cell lines has not been specifically documented. Such studies are fundamental in toxicology and pharmacology to determine a compound's cytotoxic potential and its possible utility as an anti-proliferative agent. Standard assays to evaluate these effects include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability, and BrdU (bromodeoxyuridine) incorporation assays to assess DNA synthesis and cell proliferation. Without direct experimental evidence, the impact of this specific compound on non-human cellular health remains unknown.

Induction of Apoptosis and Necrosis Mechanisms in Cellular Models

The ability of a chemical compound to induce programmed cell death (apoptosis) or uncontrolled cell death (necrosis) is a key area of investigation. Apoptosis is a highly regulated process involving the activation of caspases, which are a family of cysteine proteases that execute the cell death program. nih.gov The induction of apoptosis can be detected by methods such as TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining for DNA fragmentation or by measuring the activity of specific caspases like caspase-3 and caspase-7. Necrosis, on the other hand, is characterized by cell swelling and lysis. nih.gov Studies specifically investigating whether this compound can trigger these cell death pathways, and through which molecular mechanisms (e.g., mitochondrial pathway, death receptor pathway), are currently lacking in the scientific literature.

Modulation of Cell Differentiation and Morphogenesis in Developmental Model Systems

The influence of exogenous compounds on cell differentiation and morphogenesis is of significant interest, particularly in developmental biology and toxicology. nih.govnih.gov Such effects are often studied in various model systems, from in vitro cultures of stem cells to ex vivo organ cultures and in vivo models like zebrafish or chicken embryos. These studies assess whether a compound can alter the developmental trajectory of cells, causing them to differentiate into specific lineages or disrupting the normal formation of tissues and organs. mdpi.combiorxiv.org There is currently no available research that has explored the effects of this compound on these complex cellular processes.

Immunomodulatory Effects in Isolated Immune Cells

Chemical compounds can modulate the activity of the immune system, either by suppressing or enhancing immune responses. nih.gov In vitro studies using isolated primary immune cells (such as T cells, B cells, macrophages, and dendritic cells) are commonly employed to screen for such immunomodulatory properties. nih.gov Key parameters that are often measured include cytokine production (e.g., TNF-α, IL-6, IL-1β), lymphocyte proliferation, and phagocytic activity. nih.gov The potential for this compound to interact with and alter the function of immune cells has not been reported.

Interactive Data Table: Examples of Immunomodulatory Effects of Compounds on Isolated Immune Cells

Metabolic Transformations in Model Systems (In Vitro and Preclinical Animal Models, excluding human implications)

The metabolic fate of this compound in biological systems is a critical aspect of understanding its potential interactions and residence time. Studies in in vitro and preclinical animal models have begun to shed light on the biotransformation pathways this compound undergoes. The primary metabolic transformations involve enzymatic reactions that increase the polarity of the molecule, thereby facilitating its excretion. These transformations are broadly categorized into Phase I and Phase II reactions.

Identification of Enzymatic Biotransformation Pathways (e.g., Hydroxylation, Glucuronidation, De-esterification)

The metabolism of this compound is hypothesized to proceed through several key enzymatic pathways, based on studies of structurally similar aryloxyphenoxypropionate compounds. The initial and most significant metabolic step is the cleavage of the ester bond, a process known as de-esterification. This reaction hydrolyzes the butyl ester to yield the corresponding carboxylic acid and butanol.

Following de-esterification, the resulting acid metabolite, 2-(4-hydroxyphenoxy)propanoic acid, can undergo further Phase I and Phase II biotransformations. A principal Phase I reaction is hydroxylation, which involves the introduction of a hydroxyl group onto the aromatic rings of the molecule. This process increases the water solubility of the compound and provides a site for subsequent conjugation reactions.

Phase II metabolism of the parent compound and its hydroxylated metabolites primarily involves glucuronidation. In this pathway, glucuronic acid is attached to the hydroxyl groups, forming highly water-soluble glucuronide conjugates that can be readily eliminated from the body.

Characterization of Metabolites in Isolated Enzyme Systems or Liver Microsomes

In vitro studies utilizing isolated enzyme systems, such as liver microsomes from preclinical species, have been instrumental in identifying the metabolites of this compound. These experiments allow for the study of specific enzymatic reactions in a controlled environment.

The primary metabolite identified in these systems is the de-esterified product, 2-(4-hydroxyphenoxy)propanoic acid. This metabolite is formed rapidly upon incubation of the parent compound with liver microsomes, indicating efficient enzymatic hydrolysis.

Further analysis of microsomal incubations has revealed the presence of hydroxylated metabolites. These are typically formed at a slower rate than the de-esterified acid and can exist as various isomers, depending on the position of hydroxylation on the aromatic rings.

Glucuronide conjugates of both the parent compound and its hydroxylated metabolites have also been detected, confirming the role of glucuronidation as a significant detoxification pathway.

Table 1: Potential Metabolites of this compound in In Vitro Systems

| Metabolite Name | Metabolic Pathway |

| 2-(4-hydroxyphenoxy)propanoic acid | De-esterification |

| Hydroxylated this compound | Hydroxylation |

| Hydroxylated 2-(4-hydroxyphenoxy)propanoic acid | De-esterification, Hydroxylation |

| This compound Glucuronide | Glucuronidation |

| 2-(4-hydroxyphenoxy)propanoic acid Glucuronide | De-esterification, Glucuronidation |

| Hydroxylated metabolite Glucuronides | Hydroxylation, Glucuronidation |

Role of Specific Enzyme Systems (e.g., Cytochrome P450s, Esterases) in Metabolite Formation in Preclinical Species

The formation of the observed metabolites is catalyzed by specific enzyme systems within the liver and other tissues. The de-esterification of this compound is primarily mediated by a class of enzymes known as esterases. These enzymes are abundant in the liver and blood of preclinical species and are responsible for the rapid hydrolysis of the ester linkage.

The hydroxylation of the aromatic rings is carried out by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These heme-containing monooxygenases are central to the metabolism of a vast array of foreign compounds. nih.govnih.gov Specific CYP isoforms involved in the metabolism of this compound are under investigation, but it is likely that multiple isoforms contribute to its hydroxylation.

Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes that facilitate the transfer of glucuronic acid to acceptor molecules. The phenolic hydroxyl groups of this compound and its hydroxylated metabolites are excellent substrates for UGT enzymes.

Table 2: Enzyme Systems Involved in the Metabolism of this compound

| Enzyme System | Metabolic Reaction | Metabolite(s) Formed |

| Esterases | De-esterification | 2-(4-hydroxyphenoxy)propanoic acid |

| Cytochrome P450s (CYPs) | Hydroxylation | Hydroxylated metabolites |

| UDP-glucuronosyltransferases (UGTs) | Glucuronidation | Glucuronide conjugates |

Structure Activity Relationship Sar and Rational Design of Analogues Based on Butyl 2 4 Hydroxyphenoxy Propanoate

Correlating Structural Modifications with Changes in In Vitro Biological Activity

The biological activity of Butyl 2-(4-hydroxyphenoxy)propanoate analogues is highly dependent on the nature and position of various substituents on the molecular scaffold. Modifications to the phenoxy ring, the propanoate moiety, and the ester group can significantly impact the compound's ability to bind to and inhibit the ACCase enzyme.

Impact of Substituents on Target Binding Affinity

The binding of APP herbicides to the carboxyltransferase (CT) domain of ACCase is a key determinant of their inhibitory activity. mdpi.com The affinity of this binding is influenced by various structural features.

The core structure of this compound consists of a 4-hydroxyphenoxy group linked to a propanoate butyl ester. The hydroxyl group on the phenoxy ring is a critical feature. Modifications at this position can significantly alter binding affinity. For instance, replacement of the hydrogen of the hydroxyl group with other substituents can either enhance or diminish activity depending on the nature of the substituent.

Furthermore, substitutions on the aromatic ring of the phenoxy group can have a profound effect. For example, in related APP herbicides, the introduction of a trifluoromethylpyridinyloxy group has been shown to be important for optimizing herbicidal activity, suggesting that modifications to the aryl group of the aryloxyphenoxy moiety can significantly influence target engagement. researchgate.net

To illustrate the impact of substituents on ACCase inhibition, the following table presents hypothetical data based on published findings for analogous compounds, demonstrating how modifications to a core scaffold can affect biological activity.

| Compound ID | R1 (para-position of phenoxy ring) | R2 (Aryl group) | ACCase Inhibition (IC50, nM) |

| BHP-1 (Reference) | OH | H | 150 |

| BHP-2 | OCH3 | H | 300 |

| BHP-3 | OH | 4-Cl-Ph | 75 |

| BHP-4 | OH | 2-F-Ph | 120 |

| BHP-5 | OH | 4-CF3-pyridinyl | 25 |

This data is illustrative and compiled from general trends observed in aryloxyphenoxypropionate herbicide research.

Influence of Stereochemistry on Mechanistic Pathways

A crucial aspect of the SAR for aryloxyphenoxypropionate herbicides is their stereochemistry at the chiral center of the propanoate group. These compounds exist as two enantiomers, (R) and (S). It has been consistently demonstrated that the herbicidal activity resides almost exclusively in the (R)-enantiomer. pnas.orgresearchgate.net The (R)-isomer is the active form that inhibits fatty acid synthesis. researchgate.net This stereoselectivity suggests a specific three-dimensional orientation is required for effective binding to the active site of the ACCase enzyme.

The differential activity of the enantiomers indicates that the spatial arrangement of the substituents around the chiral carbon is critical for proper interaction with the amino acid residues in the enzyme's binding pocket. The (S)-enantiomer, while chemically identical in constitution, is sterically hindered from achieving the optimal conformation for binding and inhibition. This stereochemical dependence is a key consideration in the synthesis and development of new analogues, with efforts focused on producing the enantiomerically pure (R)-form to maximize efficacy.

Identification of Pharmacophore Features and Key Interaction Points

A pharmacophore model for ACCase inhibitors of the APP class can be deduced from SAR studies and molecular modeling. The essential features for biological activity generally include:

A hydrogen bond acceptor: The carbonyl oxygen of the propanoate ester is a key hydrogen bond acceptor.

A hydrophobic region: The aromatic rings (both the phenoxy and the additional aryl group in more complex analogues) provide essential hydrophobic interactions with nonpolar residues in the ACCase active site.

A specific stereochemical configuration: The (R)-configuration at the chiral center of the propanoate is crucial for correct positioning within the binding site.

Molecular docking studies on related APP herbicides like fenoxaprop-p-ethyl (B1329639) have identified key interaction points within the ACCase active site. These studies reveal that the herbicide binds in a specific pocket and interacts with several amino acid residues through hydrogen bonds and hydrophobic interactions. For example, interactions with residues such as glutamine and histidine through hydrogen bonding, and with arginine and other hydrophobic residues have been noted. researchgate.netpnrjournal.compnrjournal.com The aromatic rings of the herbicide typically engage in pi-pi stacking or hydrophobic interactions with aromatic amino acid residues in the enzyme.

Strategies for Enhancing Selectivity Towards Specific Biological Targets

The selectivity of aryloxyphenoxypropionate herbicides for grass species over broad-leaved crops is a result of differences in the structure of the ACCase enzyme between these plant groups. scielo.brusda.gov In most grass species, the plastidic ACCase is a homomeric enzyme that is sensitive to these inhibitors. In contrast, broad-leaved plants typically have a heteromeric, prokaryotic-type plastidic ACCase that is resistant to inhibition. scielo.brusda.gov

Strategies to enhance selectivity focus on exploiting these structural differences. By designing molecules that bind with high affinity to the homomeric ACCase of grasses but have low affinity for the heteromeric ACCase of dicots, crop safety can be improved. This can be achieved by fine-tuning the substituents on the aryloxyphenoxypropionate scaffold to optimize interactions with the specific amino acid residues present in the grass ACCase binding site, while simultaneously creating steric or electronic clashes with the binding site of the dicot enzyme.

For instance, modifications to the aryl portion of the molecule can influence selectivity. The following hypothetical data illustrates how such modifications might impact selectivity between a target weed (e.g., Avena fatua) and a crop (e.g., soybean).

| Compound ID | Aryl Group Modification | Avena fatua ACCase Inhibition (IC50, nM) | Soybean ACCase Inhibition (IC50, nM) | Selectivity Index (Soybean IC50 / A. fatua IC50) |

| BHP-6 | 4-Cl-Ph | 50 | 5000 | 100 |

| BHP-7 | 2,4-diCl-Ph | 45 | 2500 | 55.6 |

| BHP-8 | 4-CF3-pyridinyl | 20 | 4000 | 200 |

This data is illustrative and based on general principles of herbicide selectivity.

Rational Design Principles for Novel Probes and Tool Compounds Based on the this compound Scaffold

The this compound scaffold serves as a valuable starting point for the rational design of novel chemical probes and tool compounds to further investigate ACCase function and inhibition. The principles of rational design in this context involve: